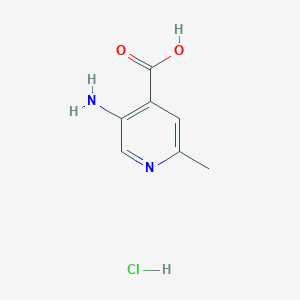

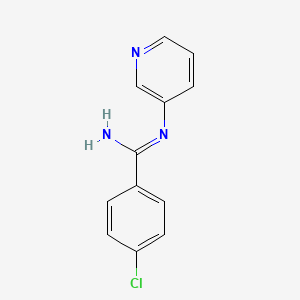

5-氨基-2-甲基吡啶-4-羧酸盐酸盐

描述

The compound of interest, 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride, is not directly synthesized or analyzed in the provided papers. However, related compounds and methodologies can offer insights into its potential synthesis and properties. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions that could be adapted for the synthesis of related pyridine carboxylic acids .

Synthesis Analysis

The synthesis of related compounds involves various reactions, such as the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation and bromination steps . Another synthesis method includes the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, which could potentially be adapted for the synthesis of 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride .

Molecular Structure Analysis

X-ray crystallography and computer-aided design studies have been conducted on similar compounds, such as 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt, providing insights into the molecular structure and geometry of pyridine carboxylic acid derivatives . Additionally, the crystal structure of 2-amino-5-methylpyridine hydrochloride has been solved, which could be relevant to understanding the structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution, oxidation, and bromination . Electrocatalytic carboxylation is another reaction that could be relevant for the synthesis of carboxylic acid derivatives . These reactions could potentially be applied to the synthesis and modification of 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride are not directly reported, the properties of similar compounds can provide some context. For example, the synthesis of 5′-substituted-2,2′-bipyridine-6-carboxylic acid derivatives involves intermediates that could exhibit properties relevant to the compound of interest . Additionally, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates and their use in creating biologically active compounds suggest that pyridine carboxylic acid derivatives can be versatile scaffolds for pharmaceutical applications .

科学研究应用

合成与表征

5-氨基-2-甲基吡啶-4-羧酸盐酸盐是合成和表征各种复杂化学结构的基础化合物。其衍生物的潜力在于形成氢键超分子结构,如 Waddell、Hulse 和 Cole(2011 年)的研究中所示,其中 2-氨基-6-甲基吡啶-1-鎓与羧酸根离子相互作用形成二维氢键离子网络,展示了该化合物在形成稳定晶体结构方面的效用,具有在材料科学中的潜在应用 (Waddell、Hulse 和 Cole,2011 年)。同样,Montis 和 Hursthouse(2012 年)探讨了取代水杨酸与 4-氨基吡啶的共结晶,展示了吡啶衍生物通过质子转移形成离子配合物的多功能性,这可能对药物设计和开发产生影响 (Montis 和 Hursthouse,2012 年)。

金属配合物的配体合成

合成基于吡啶衍生物的配体以配合金属离子是另一个重要应用。Charbonnière、Weibel 和 Ziessel(2001 年)详细介绍了由 5'-甲基-2,2'-联吡啶-6-羧酸制备一齿、二齿和三齿配体的过程,用于镧系(III)阳离子的配合。这展示了吡啶衍生物在为金属配位创建复杂配体系统中的作用,在催化和材料科学中可能很有用 (Charbonnière、Weibel 和 Ziessel,2001 年)。

超分子化学和晶体工程

在超分子化学和晶体工程中,5-氨基-2-甲基吡啶-4-羧酸衍生物的相互作用模式提供了组装复杂分子结构的见解。Khalib 等人(2014 年)对有机酸碱盐中的氢键超分子缔合的研究揭示了该化合物通过质子转移机制形成不同晶体结构的潜力,这对于设计具有特定功能的新型分子材料非常重要 (Khalib 等人,2014 年)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 , indicating potential harm to the digestive tract, skin, eyes, and respiratory system, respectively.

作用机制

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets to induce chemical transformations.

Biochemical Pathways

The compound’s involvement in Suzuki–Miyaura coupling reactions suggests that it may affect biochemical pathways related to carbon-carbon bond formation . The downstream effects of these pathways could be diverse, depending on the specific context within the cell.

Result of Action

Given its involvement in suzuki–miyaura coupling reactions , it may play a role in facilitating chemical transformations within the cell.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride. For instance, the compound exhibits intense photoluminescence emission at room temperature in the solid state . This suggests that temperature and physical state may affect its properties. Furthermore, the compound is stored in a refrigerator, indicating that it may be sensitive to heat .

属性

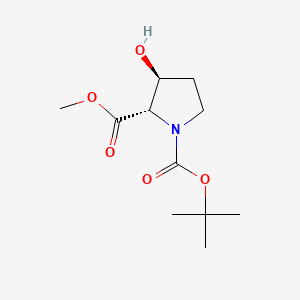

IUPAC Name |

5-amino-2-methylpyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-4-2-5(7(10)11)6(8)3-9-4;/h2-3H,8H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCHNZOUTAAJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid](/img/structure/B3034204.png)

![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)